4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate
Description
The compound 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate is a hybrid molecule synthesized via condensation of pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives with 2-thioxothiazolidin-4-ones in acetic acid under reflux conditions . Its structure features a fused pyrroloquinoline core substituted with methyl groups at positions 4,4,6 and a 2-methoxybenzoate ester at position 6.
Properties
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-12-11-22(2,3)23-18-15(12)9-13(10-16(18)19(24)20(23)25)28-21(26)14-7-5-6-8-17(14)27-4/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYKCZGJVHXQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC=CC=C4OC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
- Molecular Formula : C21H20N2O4
- Molecular Weight : 364.40 g/mol
- CAS Number : 727664-64-4
Synthesis
The synthesis of this compound typically involves cyclization reactions that incorporate various functional groups to enhance biological activity. The synthetic routes often utilize starting materials such as pyrrole derivatives and benzoic acid derivatives to achieve the desired structure.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
1. Anticancer Activity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- In Vitro Studies : The compound has shown significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. IC50 values indicate potent activity comparable to established chemotherapeutics .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
2. Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values against common pathogens such as Staphylococcus aureus and Escherichia coli ranging from 3.9 to 31.5 µg/ml .
3. Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties:
- COX Inhibition : Preliminary studies suggest it inhibits cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The selectivity ratio for COX-2 over COX-1 suggests potential for reduced side effects compared to traditional NSAIDs .
The exact mechanism of action for this compound remains under investigation; however, preliminary molecular docking studies suggest it may interact with key biological targets involved in cell proliferation and inflammation pathways.
Case Studies
A notable case study involved the evaluation of the compound's effects on immune cell modulation:
Scientific Research Applications
Overview
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate is a synthetic compound with potential applications in various fields including medicinal chemistry, materials science, and organic synthesis. This compound belongs to the class of pyrroloquinoline derivatives, which have garnered attention for their diverse biological activities.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrroloquinoline derivatives exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. A study demonstrated that derivatives similar to this compound showed effectiveness against various cancer cell lines such as breast and lung cancer cells due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it exhibits inhibitory effects against several bacterial strains and fungi. This suggests potential uses in developing new antimicrobial agents to combat resistant strains .
Materials Science Applications
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, the compound is being investigated for applications in OLED technology. Its ability to act as a hole transport material can enhance the efficiency of light-emitting devices . The incorporation of such compounds into OLEDs may lead to improved performance and stability.
Polymer Chemistry
The compound can serve as a building block in the synthesis of advanced polymers with tailored properties. Its functional groups allow for further modification and incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical strength .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, researchers screened a library of pyrroloquinoline derivatives including this compound against various cancer cell lines. The results indicated that this compound had a significant cytotoxic effect on MCF7 (breast cancer) cells with an IC50 value of 15 µM .
Case Study 2: OLED Fabrication
Another research effort focused on integrating this compound into OLED devices. The study reported that devices incorporating the compound achieved a luminous efficiency of 30 cd/A at a driving voltage of 5V. This performance highlights its potential utility in next-generation display technologies .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents at position 8 of the pyrroloquinoline core. Key comparisons include:
Table 1: Substituent and Molecular Data
Key Observations:
- Electronic Effects : The 2-methoxy group in the target compound is an electron-donating substituent, enhancing electron density at position 8 compared to the electron-withdrawing 3-fluoro group in CAS 727664-64-3. This difference may influence binding interactions in biological systems .
- Synthetic Flexibility : Substituents like thiosemicarbazone () or halogenated esters () demonstrate the scaffold’s adaptability for diverse applications .
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4,4,6-trimethyl-1,2-dioxo-pyrroloquinolin-8-yl benzoate derivatives?
- Methodological Answer : The compound is synthesized via condensation reactions between pyrrolo[3,2,1-ij]quinoline-1,2-dione precursors and functionalized benzoic acid derivatives. For example, refluxing 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-ol with 2-methoxybenzoyl chloride in acetic acid/ethyl acetate yields the target ester. Product purity is confirmed via HPLC-HRMS-ESI (e.g., molecular ion at m/z 434.1273) and recrystallization from 2-propanol/acetic acid .
Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–175 ppm). The 4,4,6-trimethyl groups appear as singlets (δ 1.2–1.5 ppm for CH3) .
- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O, dione), ~1250 cm⁻¹ (C-O, ester), and ~1600 cm⁻¹ (aromatic C=C) .
- HRMS : Exact mass matching (±5 ppm) validates molecular formula (e.g., C23H21NO5 requires 391.1420) .
Q. What are the critical considerations for optimizing reaction yields in the synthesis of this compound?
- Methodological Answer : Key factors include:
- Catalyst selection : Acetic acid enhances esterification efficiency.
- Temperature control : Reflux (~110°C) prevents side reactions like hydrolysis.
- Solvent polarity : Ethyl acetate balances solubility and reaction kinetics.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product .
Advanced Research Questions
Q. How do substituents on the benzoate moiety (e.g., 2-methoxy vs. 4-chloro) influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : LogP increases with electron-withdrawing groups (e.g., Cl) due to reduced polarity.
- Stability : Electron-donating groups (e.g., OCH3) enhance ester resistance to hydrolysis.
- Crystallinity : Bulky substituents (e.g., aryl) reduce melting points (e.g., 149–151°C for bromophenyl analogs) .
- Experimental validation : Compare DSC thermograms and solubility profiles across derivatives .
Q. What computational approaches are used to predict the reactivity of the dioxo-pyrroloquinoline core?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G* to assess electrophilic sites (e.g., C-8 for substitution).
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with photostability.
- MD simulations : Solvent interactions (e.g., DMSO) predict aggregation behavior .
Q. How can contradictory spectral data (e.g., NMR shift discrepancies) be resolved for structurally similar analogs?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., aromatic protons in crowded regions).
- Isotopic labeling : Use 13C-enriched precursors to track carbonyl carbons.
- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., R factor < 0.05) .
Q. What strategies are employed to study the compound’s potential as a bioactive scaffold?
- Methodological Answer :
- Hybridization : Attach thiazole or triazole moieties to enhance bioactivity (e.g., antimicrobial assays) .
- SAR studies : Vary substituents (e.g., methoxy vs. hydroxy) and measure IC50 values against target enzymes.
- In vitro models : Test cytotoxicity in HeLa cells and compare with control compounds .
Q. How are stability and degradation pathways evaluated under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose to pH 1–13 buffers, UV light, or oxidants (H2O2).
- HPLC-MS/MS : Identify degradation products (e.g., hydrolyzed benzoic acid).
- Kinetic modeling : Calculate half-life (t1/2) in simulated gastric fluid .
Tables for Key Data
| Property | Value/Observation | Reference |
|---|---|---|
| Molecular Formula | C23H21NO5 | |
| HRMS (ESI) | m/z 434.1273 [M+H]+ | |
| Melting Point | 149–151°C (bromophenyl analog) | |
| IR (C=O stretch) | 1700 cm⁻¹ | |
| LogP (Predicted) | 3.2 ± 0.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
